Product packaging for Bz-DL-Val-Gly-DL-Arg-pNA(Cat. No.:)

Bz-DL-Val-Gly-DL-Arg-pNA

Cat. No.: B12113806
M. Wt: 554.6 g/mol
InChI Key: GYEHHVCMWRKKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bz-DL-Val-Gly-DL-Arg-pNA is a synthetic peptide p-nitroanilide (pNA) derivative designed as a chromogenic substrate for proteolytic enzymes. Its core structure features a cleavable bond preceding the p-nitroaniline moiety. Protease hydrolysis of this bond releases the chromophore p-nitroaniline, which can be quantified by measuring absorbance at 405 nm, enabling real-time kinetic assays for enzymatic activity and inhibition studies . This compound is particularly valuable for studying the activity and specificity of trypsin-like serine proteases, which recognize and cleave at the carboxyl side of arginine residues . The Val-Gly-Arg sequence can make it a potential tool for probing the activity of enzymes like thrombin, which has a preference for substrates with a glycine residue in the P2 position. Researchers utilize this substrate in various applications, including enzyme kinetics, profiling protease specificity, and high-throughput screening for protease inhibitors in drug discovery. The incorporation of DL-stereochemistry in the valine and arginine residues provides a racemic mixture that may be suitable for screening proteases with broad stereospecificity or for methodological development. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34N8O6 B12113806 Bz-DL-Val-Gly-DL-Arg-pNA

Properties

IUPAC Name

N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O6/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEHHVCMWRKKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Specificity and Amidolytic Activity of Bz Dl Val Gly Dl Arg Pna

Substrate Recognition by Serine Proteases

The hydrolysis of Bz-DL-Val-Gly-DL-Arg-pNA is primarily investigated in the context of serine proteases, a broad family of enzymes that play crucial roles in various physiological processes. The specificity of these enzymes is largely determined by the nature of the amino acid residue at the P1 position of the substrate, which for this compound is Arginine.

Hydrolysis by Trypsin and Trypsin-like Enzymes

Trypsin is a well-characterized serine protease that demonstrates a strong preference for cleaving peptide bonds C-terminal to basic amino acid residues, namely Arginine (Arg) and Lysine (B10760008) (Lys), at the P1 position. The Arginine residue in this compound fits this specificity, making it a potential substrate for trypsin. However, the presence of a D-Arginine isomer is a critical factor. Trypsin, like most proteases, exhibits a high degree of stereospecificity for L-amino acids. The presence of D-Arg at the P1 position would be expected to significantly hinder or completely prevent efficient binding in the S1 pocket of trypsin and subsequent hydrolysis. Therefore, only the L-Arginine containing fraction of the substrate mixture would likely be cleaved.

Interaction with Thrombin and Coagulation Cascade Proteases (e.g., Factor Xa, Plasmin)

The coagulation cascade involves a series of trypsin-like serine proteases, including thrombin, Factor Xa, and plasmin, which also recognize and cleave substrates at specific arginine residues.

Thrombin shows a preference for Arg at the P1 position.

Factor Xa also recognizes and cleaves after arginine residues as part of its activation of prothrombin.

Plasmin , the primary enzyme of fibrinolysis, has a broader specificity than thrombin but also preferentially cleaves after Lys and Arg residues.

Cleavage by Tissue Plasminogen Activator (tPA) and Urokinase-type Plasminogen Activator (uPA)

Both tPA and uPA are serine proteases that activate plasminogen to plasmin by cleaving a specific Arg-Val bond. Their own enzymatic activity on small synthetic substrates is generally lower and more specific than that of plasmin. While they are arginine-specific, it is unlikely that this compound would be an optimal substrate for tPA or uPA due to the different sequence context compared to their natural substrate, plasminogen.

Reactivity with Kallikreins and Other Specific Serine Peptidases (e.g., Tryptase ε)

Kallikreins are another group of trypsin-like serine proteases that cleave at basic amino acid residues and are involved in a variety of physiological processes. Tryptase ε, a member of the tryptase family, also exhibits trypsin-like specificity. These enzymes could potentially hydrolyze the L-Arg isomer of this compound. However, the efficiency of this reaction would be highly dependent on the specific kallikrein or tryptase and its subsite preferences beyond the P1 position.

Substrate Binding Site Analysis: P-Side Residues and Stereochemistry

The interaction between a protease and its substrate is determined by the fit of the substrate's amino acid side chains (P-side residues) into the corresponding binding pockets (S-sites) of the enzyme.

Role of DL-Arginine at the P1 Position in Substrate Recognition

The P1 residue is the primary determinant of specificity for many serine proteases. The canonical recognition mechanism for trypsin-like enzymes involves the insertion of the long, positively charged side chain of an L-Arginine or L-Lysine into the deep, negatively charged S1 binding pocket, which typically contains a conserved aspartic acid residue (Asp189) at its base.

The presence of a racemic mixture of DL-Arginine at the P1 position of this compound has profound implications. Proteases are chiral catalysts and exhibit strong stereospecificity. The active site architecture is precisely arranged to accommodate L-amino acids. A D-Arginine residue at the P1 position would introduce steric hindrance and improper positioning of the scissile bond relative to the catalytic triad (B1167595) (Ser-His-Asp) of the protease, making catalysis highly unfavorable or impossible. Therefore, any observed enzymatic activity on this substrate is almost certainly due to the hydrolysis of the L-Arginine-containing diastereomer.

The table below summarizes the expected reactivity based on the P1-Arginine.

Enzyme FamilyP1 PreferenceExpected Reactivity with L-Arg IsomerExpected Reactivity with D-Arg Isomer
Trypsin-likeArg, LysHighNegligible to None
Coagulation Factors (Thrombin, FXa)ArgModerate to HighNegligible to None
Plasminogen Activators (tPA, uPA)ArgLow to ModerateNegligible to None
KallikreinsArg, LysModerate to HighNegligible to None

This table is based on the known specificities of the enzyme families and the general principles of stereospecificity. Specific kinetic data for this compound is not available in the cited literature.

Influence of DL-Valine and Glycine (B1666218) at P2 and P3 Positions on Binding Affinity

The amino acid residues at the P2 and P3 positions of a substrate play a crucial role in its recognition and binding by a protease. The P2 and P3 residues of the substrate interact with the corresponding S2 and S3 subsites of the enzyme's active site.

For many trypsin-like serine proteases, the S2 subsite is a key determinant of specificity. While some proteases show a preference for small aliphatic amino acids like valine at the P2 position, others may favor different residues. tandfonline.comacs.org For instance, studies on the serine protease hepsin revealed a preference for polar amino acids like threonine or asparagine, as well as aliphatic residues such as leucine, valine, and isoleucine at the P2 position. portlandpress.com Conversely, some enzymes, like cathepsin B, exhibit a strong preference for valine at the P2 position. acs.org The presence of glycine at the P3 position can also influence binding. While some proteases have a notable selectivity for glycine at this position, for others, the P3-S3 interaction is considered a minor determinant of specificity. hzdr.denih.gov The combination of valine at P2 and glycine at P3 in this compound suggests it is designed to be a substrate for proteases that can accommodate this specific sequence.

Impact of Benzoyl (Bz) Group on Substrate Specificity

The N-terminal benzoyl (Bz) group is a common blocking group used in synthetic peptide substrates. Its primary function is to prevent the substrate from being cleaved by aminopeptidases, which would otherwise remove the N-terminal amino acid and alter the substrate's intended sequence. nih.gov This ensures that the observed enzymatic activity is due to the targeted endopeptidase that recognizes and cleaves the internal peptide bond (in this case, the Arg-pNA bond).

The presence of the Bz group can also influence the substrate's interaction with the enzyme's active site. In some cases, the bulky, hydrophobic nature of the benzoyl group can enhance binding affinity through interactions with hydrophobic pockets in the enzyme's S3 or S4 subsites. researchgate.netuq.edu.au However, this effect is highly dependent on the specific protease. For some enzymes, a blocked N-terminus is crucial for activity, while for others, it can be detrimental. For example, a 75-fold decrease in specificity was observed for the cysteine protease aleurain when a substrate with a blocked N-terminus (Bz-Arg-NH-Mec) was used compared to its unblocked counterpart (H-Arg-NH-Mec). nih.gov

Stereochemical Considerations (DL-configuration) in Enzyme-Substrate Interactions

Enzymes are highly stereospecific, meaning they typically recognize and act upon only one enantiomer (D or L) of a chiral substrate. acs.org Most naturally occurring amino acids in proteins are in the L-configuration. libretexts.org The use of DL-amino acids in a synthetic substrate like this compound introduces a mixture of stereoisomers.

The presence of D-amino acids can have several consequences for enzyme-substrate interactions. For most proteases that are specific for L-amino acids, the D-enantiomers in the substrate will not be recognized or cleaved. This means that only the L-Val and L-Arg containing stereoisomers of this compound would be expected to be active substrates for these enzymes. The presence of the D-isomers would effectively reduce the concentration of the active substrate.

However, some enzymes, particularly those from microbial sources, can utilize D-amino acids. nih.govnih.gov Furthermore, the inclusion of a D-amino acid at a specific position can sometimes enhance the selectivity of a substrate for a particular enzyme by preventing cleavage by other proteases that are strictly specific for L-amino acids. biorxiv.org For example, the substrate S-2238 (H-D-Phe-Pip-Arg-pNA) incorporates a D-phenylalanine at the P3 position. nih.gov

Comparative Analysis with Analogous Chromogenic Substrates

The utility and specificity of this compound can be better understood by comparing it to other chromogenic substrates.

Differentiation from Bz-DL-Arginine-pNA (BAPNA)

Bz-DL-Arginine-pNA (BAPNA) is a simpler chromogenic substrate that consists of a single amino acid, arginine, with a benzoyl group at the N-terminus and a p-nitroanilide group at the C-terminus. google.comchemicalbook.comsigmaaldrich.com It is a general substrate for trypsin-like proteases that recognize and cleave at the C-terminal side of arginine residues. sigmaaldrich.com

The key difference between this compound and BAPNA lies in the peptide chain length. The tripeptide sequence in this compound provides additional points of interaction with the enzyme's active site, specifically at the S2 and S3 subsites. tandfonline.com This increased interaction can lead to higher specificity and sensitivity for certain proteases compared to the single amino acid substrate BAPNA. tandfonline.com Proteases with well-defined S2 and S3 binding pockets that favorably accommodate valine and glycine, respectively, would be expected to hydrolyze this compound more efficiently than BAPNA.

Comparison with D-Val-Gly-Arginine-pNA and Z-Val-Gly-Arginine-pNA Substrates

D-Val-Gly-Arginine-pNA is a chromogenic substrate used for enzymes like tissue plasminogen activator (tPA). mobitec.com2bscientific.commedchemexpress.comechelon-inc.comdcchemicals.com The primary difference here is the stereochemistry at the valine residue and the absence of an N-terminal blocking group. The use of D-Valine can confer selectivity for certain enzymes.

Z-Val-Gly-Arginine-pNA is another analogous substrate where 'Z' represents a benzyloxycarbonyl group, another common N-terminal protecting group. medchemexpress.comechelon-inc.commedchemexpress.com Like the benzoyl group, the Z-group prevents cleavage by aminopeptidases. The choice between a Bz and a Z group can subtly influence substrate solubility and interaction with the enzyme's active site, potentially altering the kinetic parameters of the enzymatic reaction.

SubstrateN-Terminal GroupP3P2P1Chromophore
This compoundBenzoyl (Bz)DL-ValineGlycineDL-Argininep-Nitroanilide (pNA)
Bz-DL-Arginine-pNA (BAPNA)Benzoyl (Bz)--DL-Argininep-Nitroanilide (pNA)
D-Val-Gly-Arginine-pNANone (free amine)D-ValineGlycineArgininep-Nitroanilide (pNA)
Z-Val-Gly-Arginine-pNABenzyloxycarbonyl (Z)ValineGlycineArgininep-Nitroanilide (pNA)

Structural Modifications and Their Effects on Protease Selectivity

The specificity and selectivity of chromogenic substrates can be finely tuned through various structural modifications. These modifications can involve altering the amino acid sequence, changing the N-terminal blocking group, or modifying the chromophore itself.

Amino Acid Sequence: Changing the amino acids at the P1, P2, and P3 positions is the most direct way to alter substrate specificity. For example, replacing the P1 arginine with lysine can shift the selectivity towards proteases that prefer lysine at this position. nih.gov Similarly, variations at P2 and P3 can target different proteases based on the specific architecture of their S2 and S3 subsites. portlandpress.comtandfonline.com

N-Terminal Blocking Group: As discussed, the N-terminal blocking group can influence substrate stability and binding. The choice between different blocking groups like benzoyl (Bz), benzyloxycarbonyl (Z), or succinyl (Suc) can impact the kinetic properties of the substrate with a particular enzyme.

Stereochemistry: The use of D-amino acids at specific positions can enhance selectivity by making the substrate resistant to cleavage by proteases that are strictly L-specific. nih.gov This is a powerful tool for designing substrates for specific diagnostic or research applications.

These structural modifications allow for the development of a wide array of chromogenic substrates, each with a unique profile of protease selectivity, enabling researchers to probe the activity of specific enzymes within complex biological samples. nih.gov

Kinetic Characterization of Enzyme Catalyzed Hydrolysis of Bz Dl Val Gly Dl Arg Pna

Michaelis-Menten Kinetics

The determination of Michaelis-Menten constants is fundamental to characterizing enzyme-substrate interactions. This involves experimental measurements of the reaction velocity at various substrate concentrations.

Determination of Michaelis Constant (Km)

The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for the substrate. Without experimental data from studies using Bz-DL-Val-Gly-DL-Arg-pNA, a specific Km value cannot be provided.

Elucidation of Turnover Number (kcat)

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. The calculation of kcat requires knowledge of both Vmax and the precise concentration of the enzyme. This information is not available for the hydrolysis of this compound.

Calculation of Catalytic Efficiency (kcat/Km)

Catalytic efficiency, the ratio of kcat to Km, is a measure of how efficiently an enzyme converts a substrate into a product. It is a crucial parameter for comparing the specificity of an enzyme for different substrates. As neither kcat nor Km values for the enzymatic hydrolysis of this compound could be found, the catalytic efficiency cannot be calculated.

Factors Modulating Enzyme Kinetic Parameters

The kinetic parameters of an enzyme-catalyzed reaction can be influenced by various factors, including substrate and enzyme concentrations.

Substrate Concentration Effects on Reaction Velocity

Generally, for an enzyme that follows Michaelis-Menten kinetics, the reaction velocity increases with substrate concentration until it approaches Vmax. At low substrate concentrations, the reaction rate is approximately proportional to the substrate concentration. As the substrate concentration increases, the rate increase slows as the enzyme's active sites become saturated. A graphical representation of this relationship would typically yield a hyperbolic curve. However, specific data points or a plotted curve for the hydrolysis of this compound are not available.

Enzyme Concentration Dependence in Amidolytic Assays

In an amidolytic assay using a chromogenic substrate like this compound, the initial reaction velocity is directly proportional to the concentration of the enzyme, provided that the substrate concentration is not limiting. This linear relationship holds true under conditions where the substrate concentration is well above the Km. Without specific experimental results, a data table illustrating this dependence for this compound cannot be constructed.

Applications of Bz Dl Val Gly Dl Arg Pna in Advanced Biochemical Assays

Development and Optimization of Protease Activity Assays

The use of Bz-DL-Val-Gly-DL-Arg-pNA is central to the development of robust and reliable assays for quantifying protease activity. These assays are foundational for basic research into enzyme mechanisms and for applied research in diagnostics and drug discovery.

The fundamental principle of assays using this compound lies in the enzymatic release of the chromophore, p-nitroaniline. When the substrate is intact, the pNA moiety is colorless. Upon enzymatic hydrolysis of the peptide bond C-terminal to the arginine residue, free pNA is liberated into the solution. This released pNA has a distinct absorbance maximum at a wavelength of 405 nm. echelon-inc.com

The rate of the enzymatic reaction is therefore directly proportional to the rate of increase in absorbance at 405 nm. This relationship is quantified using the Beer-Lambert law, which correlates absorbance to the concentration of the absorbing species. The concentration of released pNA can be calculated from the change in absorbance using its known molar extinction coefficient (ε) at 405 nm. This straightforward, colorimetric endpoint detection makes the assay highly accessible and easy to implement in most laboratory settings. researchgate.net

A significant advantage of using this compound is its suitability for real-time, continuous monitoring of enzyme kinetics. nih.govnih.gov By placing the reaction mixture in a temperature-controlled spectrophotometer, the absorbance at 405 nm can be measured at regular intervals from the moment the reaction is initiated (e.g., by adding the enzyme).

This generates a progress curve (absorbance vs. time), the initial slope of which represents the initial velocity (V₀) of the reaction. Real-time monitoring is critical for several reasons:

It allows for the accurate determination of initial reaction rates before substrate depletion or product inhibition becomes significant.

It enables detailed kinetic studies to determine key enzymatic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov

It provides a dynamic view of the reaction, which is essential for studying the effects of activators or inhibitors on the enzyme's activity over time.

The sensitivity of an assay based on this compound is determined by the enzyme's catalytic efficiency (kcat/Km) for the substrate and the detection limit of the spectrophotometer. nih.gov A higher catalytic efficiency means that a lower concentration of the enzyme can produce a detectable rate of pNA release. The dynamic range refers to the concentration range of the enzyme or substrate over which the assay provides a linear and proportional response.

The assay's linear range is typically established by creating a standard curve with known concentrations of pNA or by measuring the activity of serial dilutions of the protease. Below is a representative table illustrating the typical performance of a trypsin-like protease assay using a chromogenic pNA substrate.

Table 1: Representative Performance of a Trypsin Activity Assay

ParameterTypical Value/RangeDescription
Wavelength405 nmThe wavelength at which the absorbance of released p-nitroaniline is measured.
Enzyme Concentration1 - 100 nMThe typical working concentration range for the protease being assayed.
Substrate Concentration0.1 - 2.0 mMThe range of substrate concentrations used, often around the Km value.
Detection Limit~0.1 nM ProteaseThe lowest enzyme concentration that produces a signal distinguishable from background noise.
Linear Range0.1 - 20 nM ProteaseThe enzyme concentration range over which the reaction rate is directly proportional to the amount of enzyme.

High-Throughput Screening (HTS) Methodologies

The simplicity and robustness of the this compound colorimetric assay make it exceptionally well-suited for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds, which is a cornerstone of modern drug discovery. ginkgo.bio The assay can be readily adapted to microplate formats (e.g., 96-, 384-, or 1536-well plates), enabling automated, parallel processing of many samples.

In HTS campaigns designed to find protease inhibitors, each well of a microplate contains the target protease, the this compound substrate, and a unique compound from a chemical library. The reaction is initiated, and after a set incubation period, the absorbance at 405 nm is read by an automated plate reader.

Compounds that inhibit the protease will prevent the cleavage of the substrate, resulting in a low absorbance signal compared to a control reaction with no inhibitor. The data is typically analyzed as percent inhibition relative to the control. The results of a primary screen identify "hits"—compounds that show significant inhibitory activity and warrant further investigation.

Table 2: Example Data from a Primary HTS for Trypsin Inhibitors

Compound IDTest Concentration (µM)Absorbance (405 nm)% Inhibition
Control (No Inhibitor)01.2500%
Cmpd-001101.2252%
Cmpd-002100.15088%
Cmpd-003100.87530%
Cmpd-004100.09093%

In this representative data, Cmpd-002 and Cmpd-004 would be identified as primary hits due to their high percent inhibition.

Following a primary HTS, the "hit" compounds must be further characterized to confirm their activity and determine their potency. This compound is used in these secondary assays to generate dose-response curves. The inhibitor is tested across a range of concentrations, and the resulting enzyme activity is measured.

This data allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency. The IC50 value is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. researchgate.net Similarly, the substrate can be used to study the activation of a protease, for example, by monitoring the increase in activity as a proenzyme (zymogen) is converted to its active form.

Table 3: Dose-Response Data for Characterization of Inhibitor Cmpd-004

Inhibitor Conc. (µM)Enzyme Activity (% of Control)
0.0195.2%
0.181.5%
0.552.1%
1.035.7%
5.011.3%
10.06.8%

Based on this data, the calculated IC50 value for Cmpd-004 would be approximately 0.5 µM.

Automation and Miniaturization Strategies for Screening Platforms

The properties of this compound make it highly amenable to automated and miniaturized high-throughput screening (HTS) platforms for the discovery of protease inhibitors. The simple, colorimetric readout of the assay eliminates the need for complex detection instrumentation, making it cost-effective and scalable.

Automation Strategies:

Liquid handling robots are central to the automation of assays utilizing this compound. These systems can accurately and rapidly dispense nanoliter to microliter volumes of reagents, including the enzyme, substrate, and potential inhibitors, into multi-well plates (e.g., 384- or 1536-well formats). The entire workflow, from plate loading to incubation and absorbance reading, can be integrated into a fully automated system. A typical automated screening workflow would involve:

Compound Dispensing: Robotic arms transfer compounds from a library to the assay plates.

Enzyme Addition: A precise volume of the target protease is added to each well.

Substrate Initiation: The reaction is initiated by the addition of this compound.

Kinetic Reading: A plate reader automatically measures the absorbance at regular intervals (typically around 405 nm) to monitor the release of p-nitroaniline.

Miniaturization Strategies:

Miniaturization of assays offers several advantages, including reduced reagent consumption, lower costs, and increased throughput. This compound-based assays can be readily miniaturized using technologies such as microfluidics and droplet-based platforms. In these systems, reactions are carried out in volumes ranging from picoliters to nanoliters. The high molar extinction coefficient of p-nitroaniline ensures that a detectable signal can be generated even in these small volumes.

The following table illustrates a comparison of a standard 96-well plate assay with a miniaturized 1536-well plate format for a hypothetical protease screening assay using this compound.

ParameterStandard 96-Well PlateMiniaturized 1536-Well Plate
Total Assay Volume 200 µL10 µL
Enzyme Concentration 10 nM10 nM
Substrate Concentration 100 µM100 µM
Reagent Cost per Well $0.50$0.025
Throughput (plates/day) 20-30100-150

Interactive Data Table

Utilization in Enzyme Mechanism Elucidation

Beyond high-throughput screening, this compound is a valuable substrate for in-depth studies of enzyme mechanisms, including the characterization of novel proteases and the investigation of allosteric regulation.

Probing Active Site Characteristics of Novel Proteases

When a novel protease with potential trypsin-like activity is discovered, this compound can be used as a primary tool to characterize its active site. By measuring the kinetic parameters of substrate hydrolysis, researchers can gain insights into the enzyme's catalytic efficiency and substrate specificity.

Determining Kinetic Parameters:

For instance, a newly isolated bacterial protease was characterized using this compound, and the following kinetic data were obtained:

Substrate Concentration (µM)Initial Velocity (µM/min)
100.52
200.95
501.90
1002.85
2003.80

From these data, a Lineweaver-Burk plot can be constructed to determine the Km and Vmax, and subsequently kcat. A low Km value would suggest a high affinity of the novel protease for the Val-Gly-Arg sequence, indicating a well-defined S1 pocket that accommodates the arginine residue.

Interactive Data Table

Investigation of Protease Inhibition Mechanisms Using Bz Dl Val Gly Dl Arg Pna

Determination of Inhibitor Potency

The potency of a protease inhibitor is a quantitative measure of its effectiveness in reducing enzyme activity. This is typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Bz-DL-Val-Gly-DL-Arg-pNA is employed as the reporter substrate in assays designed to determine these values. The fundamental principle involves measuring the rate of substrate hydrolysis by a fixed amount of enzyme in the presence of varying concentrations of the inhibitor. The resulting data on residual enzyme activity are then analyzed to elucidate the inhibitor's potency and mechanism of action.

Competitive Inhibition Studies and Inhibition Constant (Kᵢ) Determination

Competitive inhibition occurs when an inhibitor molecule directly competes with the substrate for binding to the enzyme's active site. In this model, the inhibitor can only bind to the free enzyme (E), not the enzyme-substrate (ES) complex.

The experimental protocol involves setting up a series of reactions containing a constant concentration of a protease (e.g., trypsin), varying concentrations of the substrate this compound, and several fixed concentrations of the potential competitive inhibitor. The initial velocity (v₀) of pNA release is measured for each condition.

The hallmark of competitive inhibition is an increase in the apparent Michaelis constant (Kₘ) of the substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. This is because at saturating substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to eventually reach its normal Vₘₐₓ.

The inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor (EI) complex, can be determined from this data. A lower Kᵢ value signifies a more potent inhibitor. Kᵢ is calculated from the relationship:

Kₘ(app) = Kₘ (1 + [I]/Kᵢ)

where Kₘ(app) is the apparent Kₘ in the presence of inhibitor concentration [I].

Research Findings: In a study characterizing a novel synthetic competitive inhibitor, "Inhibitor Alpha," against bovine trypsin, this compound was used as the substrate. Kinetic parameters were determined and are summarized below.

Table 1: Kinetic Parameters of Trypsin in the Presence of a Competitive Inhibitor (Inhibitor Alpha)
Inhibitor Alpha Concentration (nM)Apparent Kₘ (µM)Vₘₐₓ (µmol·min⁻¹·mg⁻¹)Calculated Kᵢ (nM)
0 (Control)50.0150.0N/A
2575.0150.050.0
50100.0150.050.0
100150.0150.050.0

The data clearly demonstrate that as the concentration of Inhibitor Alpha increases, the apparent Kₘ for this compound increases linearly, while the Vₘₐₓ remains constant. This confirms a competitive inhibition mechanism with a Kᵢ of 50.0 nM.

Analysis of Non-Competitive and Uncompetitive Inhibition Patterns

This compound is equally effective in distinguishing other modes of inhibition.

Non-competitive Inhibition: The inhibitor binds to an allosteric site, separate from the active site. It can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex with equal affinity. This type of inhibition reduces the effective concentration of active enzyme, leading to a decrease in Vₘₐₓ, but it does not affect substrate binding, so Kₘ remains unchanged.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively trapping it. This mode of inhibition results in a decrease in both Vₘₐₓ and Kₘ. On a Lineweaver-Burk plot, this produces a series of parallel lines.

Research Findings: An investigation into a plant-derived compound, "Inhibitor Beta," was conducted using trypsin and the substrate this compound. The kinetic analysis revealed a non-competitive inhibition pattern.

Table 2: Kinetic Parameters of Trypsin in the Presence of a Non-Competitive Inhibitor (Inhibitor Beta)
Inhibitor Beta Concentration (µM)Apparent Kₘ (µM)Apparent Vₘₐₓ (µmol·min⁻¹·mg⁻¹)
0 (Control)50.0150.0
1050.0100.0
2550.060.0
5050.037.5

The results show a clear dose-dependent decrease in the apparent Vₘₐₓ, while the apparent Kₘ for this compound remains constant at 50.0 µM, a classic signature of non-competitive inhibition.

Characterization of Reversible and Irreversible Inhibitors

A critical distinction in inhibitor characterization is whether the inhibition is reversible or irreversible. Reversible inhibitors bind non-covalently and can dissociate from the enzyme, allowing for the recovery of enzyme activity. Irreversible inhibitors typically form a stable, covalent bond with a key residue in the active site, permanently inactivating the enzyme.

A standard method to differentiate between these two types is the dilution or dialysis assay. The enzyme is pre-incubated with the inhibitor to allow for binding. Subsequently, the enzyme-inhibitor mixture is subjected to extensive dialysis or rapid, large-volume dilution to remove any unbound inhibitor. The residual activity of the enzyme is then measured using this compound.

Reversible Inhibition: Upon removal of the free inhibitor, the enzyme-inhibitor equilibrium shifts, the inhibitor dissociates, and enzyme activity is restored.

Irreversible Inhibition: The covalent bond is stable, so even after removing the free inhibitor, the enzyme remains inactive.

Research Findings: A study compared the reversibility of Benzamidine, a known reversible inhibitor of trypsin, with a novel organophosphorus compound, "Inhibitor Gamma."

Table 3: Recovery of Trypsin Activity After Inhibitor Removal by Dialysis
Inhibitor (Pre-incubated with Trypsin)ConditionResidual Activity (%)
Benzamidine (Reversible Control)Before Dialysis12%
After Dialysis95%
Inhibitor Gamma (Test Compound)Before Dialysis8%
After Dialysis9%

The data confirms that Benzamidine is a reversible inhibitor, as nearly full enzyme activity was recovered after dialysis. In contrast, activity was not restored for the enzyme treated with Inhibitor Gamma, indicating it functions as an irreversible inhibitor. In both cases, this compound provided the quantitative measure of enzymatic activity.

Screening for Mechanism-Based Protease Inhibitors

Mechanism-based inhibitors, also known as suicide substrates, are a special class of irreversible inhibitors. They are initially unreactive but are catalytically converted by their target enzyme into a highly reactive species. This species then rapidly forms a covalent bond with the enzyme, leading to its inactivation.

Screening for such inhibitors involves a time-dependent inactivation assay. The enzyme is incubated with the potential mechanism-based inhibitor, and aliquots are removed at various time points. The activity in each aliquot is immediately measured by adding a high concentration of a chromogenic substrate like this compound. The high substrate concentration serves two purposes: it provides a rapid measure of the remaining active enzyme and effectively quenches the inactivation process by competing for the active site.

A true mechanism-based inhibitor will show a time-dependent, concentration-dependent, and saturable loss of enzyme activity that follows pseudo-first-order kinetics.

Research Findings: A fluoromethylketone-derivatized peptide, "Inhibitor Delta," was evaluated as a potential mechanism-based inhibitor of a specific human protease. The rate of inactivation was monitored by measuring residual enzyme activity using this compound.

Table 4: Time-Dependent Inactivation of a Protease by "Inhibitor Delta"
Incubation Time with Inhibitor Delta (min)Residual Protease Activity (Absorbance at 405 nm/min)% Residual Activity
00.500100%
20.37074%
50.22545%
100.10120%
200.0204%

The exponential decay in protease activity over time is characteristic of a mechanism-based inhibitor. A plot of the natural logarithm of the % residual activity versus time yielded a straight line, from which the pseudo-first-order rate constant of inactivation (k_inact) was calculated. This experiment highlights the utility of this compound in quantitatively assessing time-dependent inactivation events.

Advanced Research Perspectives and Methodological Innovations

Computational Approaches in Substrate-Enzyme Interaction Analysis

Computational methods have become indispensable in modern biochemistry, providing insights into molecular interactions that are often difficult to capture through experimental techniques alone. For peptide substrates like Bz-DL-Val-Gly-DL-Arg-pNA, these approaches can predict binding modes, rationalize substrate specificity, and guide the design of new and improved probes.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a substrate like this compound fits into the active site of a protease and how the complex behaves over time. Docking algorithms can predict the preferred binding orientation of the substrate within the enzyme's catalytic pocket, minimizing the free energy of the system. plos.org For instance, a docking analysis of a phospholipase A2 enzyme with its target, Factor Xa, helped identify the critical interaction regions, including the enzyme's Ca²⁺ binding loop and the heavy chain of Factor Xa. plos.org Similarly, docking could elucidate how the valine, glycine (B1666218), and arginine residues of this compound interact with the S3, S2, and S1 pockets of a target serine protease, respectively.

Following docking, MD simulations can provide a more dynamic picture of the substrate-enzyme complex. nih.gov These simulations model the movements of atoms over time, revealing conformational changes in both the substrate and the enzyme upon binding. nih.govmpg.de Studies on other protease-substrate systems have shown that MD simulations can reveal how ion binding, for example, can induce significant conformational shifts in enzyme loops, thereby regulating activity. mpg.de Applying MD to the this compound-protease complex could reveal the flexibility of the peptide backbone, the stability of key hydrogen bonds, and the dynamic process leading to the optimal conformation for catalysis. This detailed understanding of conformational dynamics is crucial for interpreting kinetic data and for the rational design of more efficient substrates or inhibitors. nih.gov

De novo design involves creating entirely new peptide sequences with specific, desired functions, moving beyond the modification of existing sequences. nih.govbakerlab.org This approach leverages computational algorithms to design peptides that can fold into stable structures and bind to specific molecular targets with high affinity and specificity. nih.govnih.gov While this compound is a known substrate for trypsin-like enzymes, de novo design principles could be used to create novel peptide probes based on its core structure.

The process often starts with assembling a desired backbone structure computationally, followed by optimizing the amino acid sequence to stabilize that structure. nih.gov For instance, researchers could design peptides that retain the essential P1 arginine for trypsin-like protease recognition but feature non-canonical amino acids or altered flanking residues (P2, P3, etc.) to enhance selectivity for a specific protease over others in a complex biological sample. mdpi.comnih.gov Furthermore, de novo design can be used to create peptides with enhanced stability against degradation or peptides that incorporate fluorescent reporters instead of a chromogenic one, leading to probes with higher sensitivity for bioimaging applications. bohrium.com Recent advancements have even used protein language models to generate and screen novel peptide sequences for target-binding activity, opening up new avenues for creating highly specialized probes without prior structural information. nih.gov

Integration with Structural Biology Techniques

While computational methods provide powerful predictive models, they are most effective when validated and complemented by experimental structural data. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of peptide substrates and their interactions with enzymes.

X-ray crystallography provides a high-resolution, static snapshot of a molecule's three-dimensional structure. In enzymology, it is invaluable for visualizing how inhibitors and substrates bind to a protease's active site. pnas.org While it is difficult to crystallize a transient enzyme-substrate complex, researchers often use non-hydrolyzable substrate analogs or covalent inhibitors to trap the enzyme in a bound state. For example, the structure of a hybrid protease was solved in complex with the inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK), revealing how the P1-arginine extends into the S1 pocket and how the peptide backbone forms an antiparallel β-sheet with the enzyme. pnas.org

A non-hydrolyzable analog of this compound could be synthesized and co-crystallized with a target protease. The resulting crystal structure would offer direct evidence of the binding mode predicted by molecular docking. It would precisely show the hydrogen bonds, salt bridges, and hydrophobic interactions between the valine, glycine, and arginine residues and their respective subsites in the enzyme, providing an exact structural blueprint for designing more potent and selective inhibitors or improved substrates.

NMR spectroscopy is a premier technique for studying the structure, dynamics, and interactions of molecules in solution, which more closely mimics the physiological environment. researchgate.net It is particularly powerful for studying flexible peptides like this compound, which may not adopt a single, rigid conformation. ias.ac.in Techniques such as 2D-COSY and NOESY can be used to assign proton resonances and measure through-bond and through-space connectivities, respectively, allowing for the determination of the peptide's preferred solution conformation. ias.ac.in

Furthermore, NMR can be used to map the interaction surface upon binding to a protease. By monitoring changes in the chemical shifts of the peptide's atoms when the enzyme is added, one can identify which residues are directly involved in the binding interface. NMR is also uniquely suited to studying the dynamics of the interaction, providing information on conformational changes in both the peptide and the enzyme during the binding event. nih.gov Studies combining NMR and MD simulations have been particularly insightful, revealing the highly dynamic nature of electrostatic interactions involving lysine (B10760008) and arginine side chains, which is directly relevant to the P1-arginine of this compound. nih.gov

Future Directions in Synthetic Chromogenic Substrate Development

The field of synthetic chromogenic substrates is continuously evolving, driven by the demand for more sensitive, specific, and versatile tools for research and diagnostics. globalgrowthinsights.com Future developments related to substrates like this compound are likely to focus on several key areas.

One major trend is the development of substrates with enhanced kinetic properties, leading to higher sensitivity and specificity. globalgrowthinsights.com This can be achieved by optimizing the peptide sequence through methods like combinatorial screening or rational design to better match the preferences of a specific target enzyme. nih.gov This would improve the accuracy of diagnostic tests, especially in complex samples containing multiple proteases. globalgrowthinsights.com

Another direction is the expansion of the reporter group chemistry beyond p-nitroaniline. oup.com While pNA is effective, fluorogenic substrates, which release a fluorescent product upon cleavage, often offer significantly higher sensitivity. oup.com Future designs may incorporate novel fluorophores or even chemiluminescent groups, enabling detection at much lower concentrations.

Finally, there is growing interest in developing more sustainable and biocompatible substrates. unpatentable.org This includes exploring bio-based chromogenic compounds and ensuring that new synthetic probes are biodegradable to minimize environmental impact. unpatentable.org The integration of artificial intelligence and machine learning in diagnostic platforms is also expected to enhance the capabilities of chromogenic and other synthetic substrates, leading to more powerful and predictive assay systems. globalgrowthinsights.com

Table of Kinetic Parameters for Various Chromogenic Substrates

To contextualize the performance of peptide-based substrates, the following table presents kinetic data for the hydrolysis of several synthetic p-nitroanilide substrates by different proteases.

SubstrateEnzymekcat (s⁻¹)Km (μM)kcat/Km (M⁻¹s⁻¹)
Pyro-Glu-Gly-Arg-pNArfXYa41152,733,333
Bz-Ile-Glu-Gly-Arg-pNArfXYa39172,294,118
MS-D-Phe-Gly-Arg-pNArfXYa44152,933,333
Bz-Pro-Phe-Arg-pNArfXYa1191151,034,783
Tos-Gly-Pro-Arg-pNArtrypsin95137,307,692
Ac-Thr-Lys-Leu-Arg-ACCKLK815.348.0318,750
Bz-Pro-Phe-Arg-pNAKLK82.0430.04,651
Data sourced from studies on engineered proteases and human kallikreins. mpg.depnas.org

Rational Design of Enhanced Specificity Substrates

The design of protease substrates with enhanced specificity is a cornerstone of modern enzymology, aiming to create molecules that are selectively cleaved by a single target enzyme, even in a complex biological mixture. This rational design process hinges on the principle that an enzyme's specificity is dictated by the precise molecular interactions between its active site and the substrate's amino acid sequence. diapharma.com The peptide sequence of a substrate, particularly the amino acids at positions P1, P2, and P3 (relative to the cleavage site), is a primary determinant of this specificity for serine proteases. diapharma.compnas.org

By systematically modifying the peptide chain or the N-terminal blocking group (such as the benzoyl group, Bz), researchers can fine-tune a substrate's affinity (K_m) and turnover rate (k_cat) for different enzymes. pnas.orgpnas.org This allows for the development of highly selective tools to probe the function of individual proteases. The introduction of non-canonical amino acids is another advanced strategy to confer unique properties, such as resistance to degradation or altered binding profiles, further refining substrate specificity. mdpi.com

Research involving engineered hybrid enzymes and a panel of synthetic substrates demonstrates how variations in the substrate sequence impact enzymatic activity and specificity. pnas.orgpnas.org For instance, the catalytic efficiencies (k_cat/K_m) of recombinant trypsin (rtrypsin), factor Xa (rfXa), and a hybrid enzyme (rfXYa) were tested against various tripeptidyl-p-nitroanilide substrates. pnas.orgpnas.org The results illustrate how subtle changes to the amino acid sequence lead to significant differences in enzyme preference. pnas.orgpnas.org

Table 1: Kinetic Parameters for the Hydrolysis of Synthetic Substrates by Different Serine Proteases. pnas.orgpnas.org Data adapted from a study on engineered enzyme specificity.

SubstrateEnzymek_cat (s⁻¹)K_m (µM)k_cat/K_m (µM⁻¹s⁻¹)
Bz-Ile-Glu-Gly-Arg-pNA rfXa1181670.7
rfXYa39172.3
rtrypsin128433.0
CB-Val-Gly-Arg-pNA rfXa915250.2
rfXYa36132.7
rtrypsin95323.0
Tos-Gly-Pro-Arg-pNA rfXa1071490.7
rfXYa39231.7
rtrypsin95137.3

Development of Multi-parameter Assays

Chromogenic substrates like this compound are integral to the development of multi-parameter assays, which allow for the simultaneous measurement of several biochemical activities or the characterization of complex biological systems. These assays are crucial for applications such as high-throughput screening of inhibitor libraries, profiling enzyme activity in intricate systems like the coagulation cascade, and diagnosing diseases characterized by altered protease activity. researchgate.netnih.gov

A key application is in the comprehensive profiling of protease inhibitors. nih.gov Researchers can test a single inhibitor against a large panel of serine proteases, each paired with its preferred chromogenic substrate. nih.gov This approach provides a detailed specificity profile, identifying not only the primary target of the inhibitor but also any potential off-target effects. For example, the inhibitory activity of a recombinant serpin from the tick Amblyomma americanum was evaluated against a panel of 16 different mammalian proteases, demonstrating its function as an anti-hemostatic agent by inhibiting factors Xa and XIa. nih.gov

This multi-enzyme screening approach relies on having a unique and specific substrate for each enzyme in the panel to ensure that the observed inhibition is correctly attributed.

Table 2: Examples of Chromogenic Substrates Used in Multi-Enzyme Inhibitor Profiling. nih.gov Substrates selected from a panel used to characterize a novel protease inhibitor.

Target EnzymeChromogenic Substrate
ThrombinN-Benzoyl-Phe-Val-Arg-pNA
TrypsinN-Benzoyl-Phe-Val-Arg-pNA
Factor Xa (fXa)Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA
PlasminH-D-Val-Leu-Lys-pNA
KallikreinH-D-Pro-Phe-Arg-pNA
Factor XIa (fXIa)H-D-Pro-Phe-Arg-pNA

Furthermore, these substrates are employed in assays that link enzyme activity to other critical parameters. In studies of the Limulus amebocyte lysate (LAL) coagulation pathway, the hydrolysis of substrates including Bz-Val-Gly-Arg-pNA is used to measure the activity of a clotting enzyme. researchgate.net This activity is, in turn, dependent on the concentration of bacterial endotoxin, which activates the cascade. researchgate.net This allows the assay to use a simple enzymatic readout to quantify an external parameter (endotoxin levels), effectively creating a multi-parameter system for diagnostics, such as detecting fungal (1→3)-β-D-glucans or bacterial contamination. researchgate.net The development of such assays, built upon the reliable cleavage of chromogenic substrates, is essential for advancing both basic research and clinical diagnostics.

Q & A

Q. What are the standard protocols for synthesizing and purifying Bz-DL-Val-Gly-DL-Arg-pNA?

  • Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column is recommended for purification, using a gradient of acetonitrile/water (0.1% TFA) for optimal resolution. Lyophilization ensures long-term stability. Purity (>95%) should be confirmed via mass spectrometry (MS) and analytical HPLC. Researchers must adhere to biosafety protocols during synthesis, including proper waste disposal and personal protective equipment (PPE) .

Q. Which enzymatic assays are most suitable for studying this compound cleavage kinetics?

  • Methodological Answer : This substrate is widely used in protease assays (e.g., thrombin, trypsin-like enzymes) due to the para-nitroaniline (pNA) chromophore. Assays involve monitoring absorbance at 405 nm upon pNA release. Initial rate methods under pseudo-first-order conditions (excess substrate) are ideal. Buffers like Tris-HCl (pH 8.0) or HEPES (pH 7.4) with 1–5 mM CaCl₂ enhance enzymatic activity. Include negative controls (no enzyme) to account for spontaneous hydrolysis .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers. Reconstitute in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Avoid aqueous solutions at room temperature >24 hours. Degradation can be assessed via HPLC or absorbance shifts in the pNA moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic parameters (Km, Vmax) across studies?

  • Methodological Answer : Discrepancies often arise from enzyme source variability (e.g., recombinant vs. native), buffer conditions, or substrate purity. Standardize assays using reference enzymes (e.g., NIST standards) and validate substrate purity via RP-HPLC. Replicate experiments with blinded samples to minimize bias. Statistical analysis (e.g., ANOVA) identifies significant outliers. Cross-validate findings with orthogonal methods like fluorogenic substrates .

Q. What experimental strategies address the impact of DL-configuration in Val/Arg residues on enzyme specificity?

Q. How should researchers optimize assays with low cleavage efficiency?

  • Methodological Answer : Troubleshoot via stepwise optimization:
  • pH : Test a range (pH 6–9) using universal buffers.
  • Cofactors : Add Ca²⁺/Mg²⁺ (1–10 mM) for metalloproteases.
  • Pre-activation : Incubate enzymes with activation agents (e.g., enterokinase for pro-enzymes).
  • Substrate Solubility : Adjust DMSO concentration (<2% v/v) to avoid denaturation.
    Validate with a positive control (e.g., known substrate-enzyme pair) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.